molecular formula C21H14N2O4 B3678756 1-(4-hydroxyphenyl)-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione

1-(4-hydroxyphenyl)-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B3678756
M. Wt: 358.3 g/mol
InChI Key: VZLRRACTUSPWHM-LDADJPATSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-hydroxyphenyl)-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as HNMPA-(AM)3, is a chemical compound that has been widely used in scientific research for its unique properties. This pyrimidinetrione derivative has been found to have various biochemical and physiological effects, making it a valuable tool for studying different biological processes.

Mechanism of Action

1-(4-hydroxyphenyl)-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione(AM)3 is a potent inhibitor of L-type calcium channels, which are responsible for the influx of calcium ions into neurons. By blocking these channels, 1-(4-hydroxyphenyl)-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione(AM)3 reduces the amount of calcium ions that enter the cell, thus inhibiting neurotransmitter release.
Biochemical and Physiological Effects:
The inhibition of L-type calcium channels by 1-(4-hydroxyphenyl)-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione(AM)3 has been found to have various biochemical and physiological effects. For example, it has been shown to reduce the release of neurotransmitters such as glutamate, which is involved in synaptic plasticity and learning and memory.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(4-hydroxyphenyl)-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione(AM)3 in lab experiments is its high potency and selectivity for L-type calcium channels. This makes it a valuable tool for studying the role of calcium channels in different biological processes. However, one of the limitations of using this compound is its potential toxicity, which can affect the viability of cells and tissues.

Future Directions

There are several future directions for research on 1-(4-hydroxyphenyl)-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione(AM)3. One area of interest is the development of more potent and selective inhibitors of L-type calcium channels, which could lead to the discovery of new drugs for the treatment of neurological disorders. Another direction is the investigation of the effects of 1-(4-hydroxyphenyl)-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione(AM)3 on other ion channels and receptors, which could provide insights into the mechanisms underlying various biological processes. Finally, the use of 1-(4-hydroxyphenyl)-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione(AM)3 in combination with other compounds could lead to the discovery of novel drug targets and therapeutic strategies.

Scientific Research Applications

1-(4-hydroxyphenyl)-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione(AM)3 has been used in various scientific studies to investigate its effects on different biological processes. One of the most significant applications of this compound is in the field of neuroscience, where it has been used to study the role of calcium channels in synaptic transmission.

properties

IUPAC Name

(5E)-1-(4-hydroxyphenyl)-5-(naphthalen-1-ylmethylidene)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N2O4/c24-16-10-8-15(9-11-16)23-20(26)18(19(25)22-21(23)27)12-14-6-3-5-13-4-1-2-7-17(13)14/h1-12,24H,(H,22,25,27)/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZLRRACTUSPWHM-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=C3C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2/C=C/3\C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-1-(4-hydroxyphenyl)-5-(naphthalen-1-ylmethylidene)-1,3-diazinane-2,4,6-trione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-hydroxyphenyl)-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 2
Reactant of Route 2
1-(4-hydroxyphenyl)-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 3
Reactant of Route 3
1-(4-hydroxyphenyl)-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 4
Reactant of Route 4
1-(4-hydroxyphenyl)-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 5
Reactant of Route 5
1-(4-hydroxyphenyl)-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 6
1-(4-hydroxyphenyl)-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.